
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to a variety of effects, including anticonvulsant, anxiolytic, and analgesic effects.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazoles, a category to which 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate belongs, have garnered attention for their anti-inflammatory and antibacterial properties. These compounds, especially when the trifluoromethyl group is located at the 3- or 5-position on the pyrazole nucleus, show varied activity profiles, making them significant in medicinal chemistry. Such compounds are being explored for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Chemistry
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is part of the broader family of pyrazole derivatives, which are essential in heterocyclic chemistry. These compounds serve as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, due to their reactivity. This reactivity is leveraged in the creation of diverse classes of heterocyclic compounds and dyes, showcasing the compound's versatility and its potential for innovative transformations (Gomaa & Ali, 2020).
Cytochrome P450 Inhibitors
The cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and inhibitors of these enzymes are critical for understanding drug-drug interactions. Compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can be used to study the inhibition of specific CYP isoforms, providing insights into their selectivity and potential interactions with other drugs. Such research aids in the safer development and usage of pharmaceuticals (Khojasteh et al., 2011).
Organometallic Chemistry
Tris(pyrazolyl)borate complexes of Group 5 metals, including compounds related to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, have been studied for their inorganic and organometallic chemistry applications. These studies focus on modeling interactions in metalloproteins and exploring the organometallic chemistry of niobium and tantalum complexes. This research opens up new avenues for understanding metal-ligand interactions and developing novel organometallic complexes (Etienne, 1996).
Medicinal Chemistry
The pyrazole nucleus, fundamental to compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, is a potent scaffold in medicinal chemistry. Methyl substituted pyrazoles, in particular, have shown a wide spectrum of biological activities, underscoring their importance in developing new medicinal leads. This review highlights synthetic approaches and medical significances of methyl substituted pyrazoles, emphasizing their role in generating efficacious and less resistant medicinal compounds (Sharma et al., 2021).
Propiedades
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZMHPXDOLFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2CCCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)
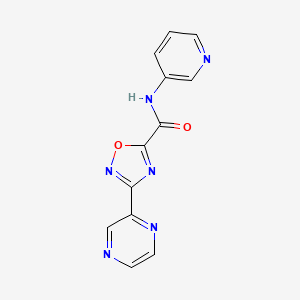
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)
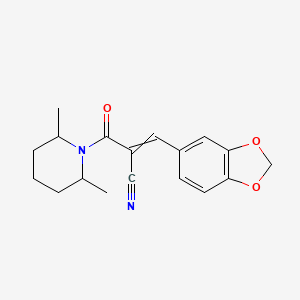
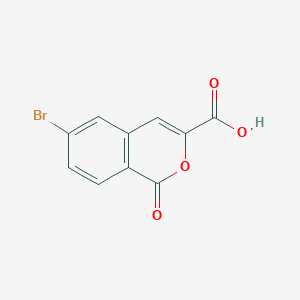
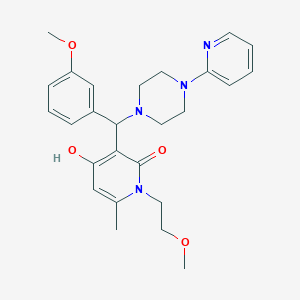

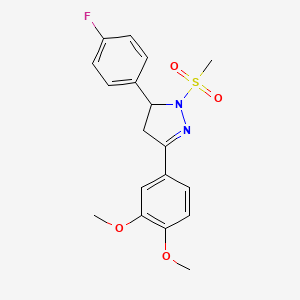
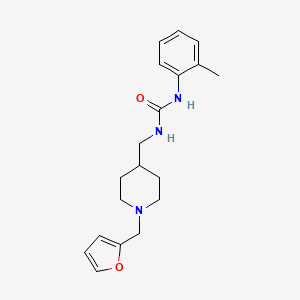
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2571023.png)
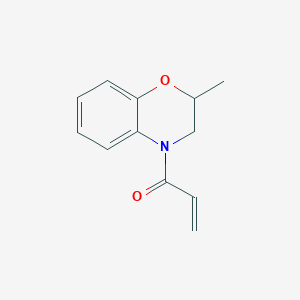
![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)

![2-Cyclopropyl-1-[1-(oxan-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2571030.png)